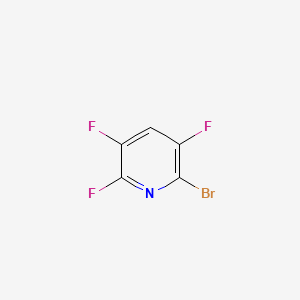

2-Bromo-3,5,6-trifluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOTXPOTRNIDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672328 | |

| Record name | 2-Bromo-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-66-0 | |

| Record name | 2-Bromo-3,5,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

2-Bromo-3,5,6-trifluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its function as a versatile synthetic building block. The pyridine core is a common scaffold in numerous biologically active molecules, and the presence of multiple fluorine atoms can enhance key properties such as metabolic stability, lipophilicity, and binding affinity.

The compound is characterized by a bromine atom at the 2-position, which serves as a highly effective reactive handle for carbon-carbon and carbon-heteroatom bond formation. This unique combination of a reactive bromine site and the modulating effects of three fluorine substituents makes this compound a valuable intermediate for constructing complex molecular architectures.[1] It is widely utilized in the development of kinase inhibitors, herbicides, and insecticides, where the fluorinated pyridine moiety is crucial for biological activity and stability.[1]

Section 2: Physicochemical and Spectroscopic Properties

Precise experimental data for several physical properties of this compound are not widely reported in the available literature. The following table summarizes the confirmed and anticipated characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1186194-66-0 | [1][2] |

| Molecular Formula | C₅HBrF₃N | [1][2] |

| Molecular Weight | 211.97 g/mol | [1] |

| Physical Appearance | Data not available. Structurally similar compounds exist as white solids or colorless to yellow liquids.[3][4][5][6] | N/A |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Solubility | Data not available. Expected to have low solubility in water and good solubility in common organic solvents like THF, Dioxane, and DCM. | N/A |

| Purity | Typically available at ≥95% or 97%. | [1][2] |

| Storage | Store at 2-8°C, sealed and dry.[1] | [1] |

| InChI Key | GTOTXPOTRNIDLC-UHFFFAOYSA-N | [2] |

Anticipated Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to be simple, showing a single signal for the proton at the C4 position. Due to coupling with the adjacent fluorine atoms at C3 and C5, this signal would likely appear as a triplet of triplets in the aromatic region (approximately δ 7.5-8.5 ppm).

-

¹⁹F NMR: Three distinct signals are anticipated, one for each fluorine atom. The signals will exhibit complex splitting patterns due to mutual (F-F) and proton-fluorine (H-F) coupling. The chemical shifts will be indicative of their positions on the electron-deficient pyridine ring.

-

¹³C NMR: Five signals are expected in the aromatic region. The carbon bearing the bromine (C2) would be significantly downfield. The other carbons will show characteristic C-F coupling constants (J-coupling), which are invaluable for definitive structural assignment.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the carbon-bromine bond at the 2-position. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles:

-

Electron-Deficient Ring: The pyridine nitrogen and the three strongly electron-withdrawing fluorine atoms render the aromatic ring electron-deficient. This enhances the electrophilicity of the carbon atoms, particularly the C-Br bond.

-

Versatile Leaving Group: The bromide at the 2-position is an excellent leaving group, making it an ideal substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1][7] These reactions allow for the efficient introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

The ability to perform selective cross-coupling reactions makes this compound a key intermediate for building diverse libraries of complex molecules for screening in drug discovery and agrochemical development programs.[1][7]

Section 4: Experimental Protocols

The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation utilizing this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used because it can efficiently cycle between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[8]

-

Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8] Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.[8] The organic solvent solubilizes the pyridine substrate and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.

-

Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[9] Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Inerting the System: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the experimental workflow.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1186194-66-0) was not available in the searched resources. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to related bromo- and fluoro-pyridine derivatives.

General Hazard Profile (Based on Analogs):

-

Acute Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[10][11][12][13][14]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[5][10][11][12]

-

Respiratory Irritation: May cause respiratory irritation.[11][13]

Recommended Handling Procedures:

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Disclaimer: This safety information is based on structurally similar compounds. The user is REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before any handling or use of this compound.

Section 6: References

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem. --INVALID-LINK--

-

LookChem. (n.d.). Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from --INVALID-LINK--

-

Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. --INVALID-LINK--

-

Guram, A. S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Thermo Scientific Chemicals. (n.d.). 2-Bromo-3-(trifluoromethyl)pyridine, 98%. Retrieved from --INVALID-LINK--

-

BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Bromo-3-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine CAS#: 189278-27-1. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE CAS#: 1159512-38-5. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from --INVALID-LINK--

-

Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. --INVALID-LINK--

-

Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Bromo-6-fluoropyridine. Retrieved from --INVALID-LINK--

-

SynQuest Labs. (n.d.). 2-Bromo-5-(trifluoromethoxy)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine(89402-29-9) 1H NMR. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from --INVALID-LINK--

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. --INVALID-LINK--

-

ChemScene. (n.d.). 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1186194-66-0 [sigmaaldrich.com]

- 3. 2-Bromo-3-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-溴-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine (CAS: 1186194-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a reactive bromine substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluorinated pyridine core is a key pharmacophore in various biologically active molecules, and the bromo group provides a handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its practical application in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.

| Property | Value | Source |

| CAS Number | 1186194-66-0 | [3] |

| Molecular Formula | C₅HBrF₃N | [3] |

| Molecular Weight | 211.97 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 160.5±35.0 °C (Predicted) | [4] |

| Density | 1.901±0.06 g/cm³ (Predicted) | [4] |

| pKa | -9.72±0.20 (Predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere | [1][4] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, its preparation can be envisaged through established methods for the synthesis of polyhalogenated pyridines. A plausible route involves the diazotization of 3,5,6-trifluoropyridin-2-amine followed by a Sandmeyer-type bromination.

Hypothetical Synthesis Workflow

References

Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2-Bromo-3,5,6-trifluoropyridine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3,5,6-trifluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its utility as a versatile building block stems from the strategic placement of bromine and fluorine substituents, which allows for selective functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the available physicochemical data for this compound, addresses the current gap in experimentally determined boiling point data, and presents a detailed protocol for its empirical determination. We will delve into the underlying principles governing the boiling points of halogenated heterocycles and offer a robust experimental design for researchers requiring this critical physical constant for process scale-up, purification, and regulatory documentation.

Introduction: The Synthetic Versatility of this compound

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen atoms onto this ring system profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, in particular, serves as a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1] The bromine atom at the 2-position acts as a versatile handle for metal-catalyzed cross-coupling reactions, while the fluorine atoms enhance biological activity and stability.[1][2]

Physicochemical Properties and Data for Structurally Related Analogs

While an experimental boiling point for this compound is not published, we can infer an approximate range by examining the properties of structurally similar compounds. The interplay of molecular weight, polarity, and intermolecular forces (dipole-dipole interactions, London dispersion forces) dictates the boiling point. The presence of a heavy bromine atom and multiple electronegative fluorine atoms suggests that this compound is a relatively high-boiling liquid at atmospheric pressure.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| This compound | C₅HBrF₃N | 211.97 | Not Reported | The subject of this guide.[1] |

| 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 243.98 | 153.1 ± 35.0 (Predicted) | A structurally related compound with a trifluoromethyl group instead of three fluorine atoms. The boiling point is a computational prediction.[3][4][5] |

| 2-Bromo-3-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Not Reported (Melting Point: 37-41 °C) | This is a solid at room temperature, indicating strong intermolecular forces.[6] |

| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Not Reported (Melting Point: 48-52 °C) | Also a solid at room temperature. |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | Not Reported | A heavier, more highly halogenated analog.[7] |

The data from these related compounds, particularly the predicted boiling point of a trifluoromethyl analog, suggest that the boiling point of this compound likely falls in the range of 140-180 °C at standard atmospheric pressure. However, computational predictions can have significant error margins, making experimental verification essential.

Synthesis and Purification Considerations

A common synthetic route to related fluorinated pyridines involves diazotization of an aminopyridine precursor followed by a fluorination reaction, and subsequent bromination.[8][9] Purification of the final product, this compound, would typically involve extraction and column chromatography.[10] For larger quantities or to achieve high purity, vacuum distillation is the preferred method. A reliable boiling point is critical for designing an effective distillation protocol.

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated fluoropyridine, highlighting the stage where boiling point determination is crucial.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol for Boiling Point Determination

Given the likely boiling point of this compound, the Thiele tube method is a suitable and material-sparing technique for its determination.[11] This method relies on the principle that at a liquid's boiling point, its vapor pressure equals the surrounding atmospheric pressure.[12]

4.1. Materials and Equipment

-

This compound (high purity sample)

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 250 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 75 x 10 mm) or Durham tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or micro-heater

-

Safety glasses and appropriate personal protective equipment (PPE)

4.2. Step-by-Step Procedure

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is level with the thermometer bulb. The rubber band should be positioned well above the level of the heating oil to prevent degradation.

-

Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the center of the main body of the tube. The heating oil should cover the sample but remain below the rubber band.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The design of the Thiele tube will ensure even heat distribution through convection of the oil.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the vapor pressure of the sample will increase, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The exact moment that the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external atmospheric pressure. Record the temperature at this precise moment. This is the boiling point.

-

Repeatability: Allow the apparatus to cool sufficiently and repeat the measurement at least two more times to ensure the result is reproducible.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.

Caption: Flowchart of the Thiele tube boiling point determination method.

Conclusion and Future Work

While a definitive experimental boiling point for this compound is not currently available in the literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The physicochemical properties of related analogs suggest a boiling point in the range of 140-180 °C. The Thiele tube method offers a reliable and material-efficient means of verifying this prediction. The determination of this fundamental physical constant is a critical step in enabling the wider use of this compound in process chemistry and drug discovery, facilitating more efficient purification, safer handling, and comprehensive characterization of this important synthetic intermediate. It is recommended that researchers working with this compound perform this measurement and contribute the data to the public domain to benefit the wider scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 4. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE CAS#: 1159512-38-5 [m.chemicalbook.com]

- 5. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | 1159512-38-5 [chemicalbook.com]

- 6. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]

- 7. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 10. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Handling, and Synthetic Context

This guide provides an in-depth analysis of 2-Bromo-3,5,6-trifluoropyridine, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, safe handling protocols, and its role in synthetic applications. While a definitive experimental melting point is not widely reported in commercial or academic literature, this guide offers a comprehensive overview of available data and contextualizes its significance for laboratory applications.

Executive Summary: The Synthetic Value of a Polyhalogenated Pyridine

This compound is a highly functionalized heterocyclic compound. Its utility in organic synthesis stems from the presence of multiple reactive sites. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the trifluorinated pyridine ring offers unique electronic properties and metabolic stability to target molecules, a desirable feature in the design of novel bioactive compounds. This guide will delve into the known characteristics of this compound and provide expert insights into its practical application.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. While some experimental data for this compound is limited, a summary of its known attributes is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅HBrF₃N | --INVALID-LINK--[1] |

| Molecular Weight | 211.97 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1186194-66-0 | --INVALID-LINK--[1] |

| Melting Point | Not available | N/A |

| Appearance | Data not available | N/A |

| Storage | 2-8°C, sealed, dry | --INVALID-LINK--[1] |

It is noteworthy that the melting points of structurally similar compounds have been reported. For instance, 2-Bromo-3-(trifluoromethyl)pyridine has a melting point in the range of 37-43°C[2], while 2-Bromo-6-(trifluoromethyl)pyridine melts at 48-52°C[3]. These values, however, should not be extrapolated to this compound due to the significant influence of fluorine substitution on crystal lattice interactions and, consequently, the melting point.

The Challenge of an Unreported Melting Point

The absence of a reported melting point in major chemical databases and supplier specifications suggests that this compound may exist as a liquid at room temperature or that its solid form has not been extensively characterized in publicly available literature. For researchers synthesizing or acquiring this compound, an experimental determination of its melting point is a critical first step in its characterization.

Protocol for Experimental Melting Point Determination

For a novel or uncharacterized compound, a standard and reliable method for melting point determination is essential.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). A narrow melting range (typically < 2°C) is indicative of a pure compound.

Caption: Workflow for experimental melting point determination.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. The safety protocols for similar halogenated pyridines should be adopted.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Caption: Key pillars of the safe handling protocol for this compound.

Synthetic Applications and Mechanistic Considerations

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[1] Its utility is primarily centered around the reactivity of the C-Br bond.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent leaving group, making it highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynylpyridines.

The electron-withdrawing nature of the fluorine atoms on the pyridine ring can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Role in Drug Discovery

Fluorinated pyridines are prevalent motifs in many bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a building block for introducing this highly desirable scaffold into potential drug candidates, such as kinase inhibitors and other targeted therapies.[1]

Conclusion

This compound is a synthetically important, yet physically under-characterized, building block. While its melting point remains to be definitively reported in the public domain, its value in the synthesis of complex, fluorinated molecules for drug discovery and agrochemical development is clear. This guide provides a comprehensive overview of the available data and outlines best practices for its handling and characterization. It is essential for researchers to proceed with caution, adhering to stringent safety protocols, and to perform thorough characterization, including melting point determination, upon receiving or synthesizing this compound.

References

2-Bromo-3,5,6-trifluoropyridine solubility data

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3,5,6-trifluoropyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its utility in creating complex, biologically active molecules, such as kinase inhibitors, is of significant interest to the drug development community.[1][2] A compound's therapeutic efficacy and its viability for formulation are fundamentally linked to its solubility, a critical physicochemical parameter that governs bioavailability, processability, and formulation strategies.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While experimental solubility data for this specific compound is not widely published, this document outlines the foundational principles influencing its solubility and presents a detailed, industry-standard protocol for its empirical determination.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups into a molecule can significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6] this compound serves as a versatile intermediate, with the bromine atom providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the fluorine substituents modulate the electronic properties and conformation of the pyridine ring.[1][4][7]

Understanding the solubility of such a key intermediate is not merely an academic exercise. It is a critical step in:

-

Drug Discovery: Ensuring sufficient solubility in assay buffers is essential for accurate high-throughput screening (HTS) and the generation of reliable structure-activity relationship (SAR) data.[8]

-

Process Chemistry: Solubility in various organic solvents dictates the choice of reaction media, purification strategies (e.g., crystallization), and overall process efficiency.

-

Formulation Development: For an active pharmaceutical ingredient (API), poor aqueous solubility is a major hurdle that can lead to low and variable oral bioavailability, complicating clinical development.[3][9] According to the Biopharmaceutical Classification System (BCS), solubility is a primary determinant in classifying a drug and predicting its in vivo performance.[3][10]

Physicochemical Profile and Solubility Prediction

A thorough understanding of a compound's intrinsic properties is the first step in assessing its solubility. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅BrF₃N | [1][11] |

| Molecular Weight | 211.97 g/mol | [1] |

| CAS Number | 1186194-66-0 | [1] |

| Predicted pKa | Data not available | N/A |

| Predicted logP | Data not available | N/A |

| Experimental Solubility | Data not publicly available | N/A |

Causality Behind Expected Solubility: The molecular structure of this compound—a pyridine ring heavily substituted with electronegative halogens—strongly suggests low aqueous solubility and higher solubility in organic solvents. The three fluorine atoms and the bromine atom are electron-withdrawing and contribute to the compound's lipophilicity ("fat-loving") nature. This characteristic is often desirable in drug candidates designed to cross cellular membranes but presents a significant challenge for developing aqueous-based formulations.

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, an empirical determination of solubility is necessary. The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the WHO and ICH for BCS classification.[12][13][14] This method establishes the equilibrium between the undissolved solid and a saturated solution at a specific temperature.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the validated workflow for determining the equilibrium solubility of a compound like this compound.

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Reagents:

-

This compound (solid form)

-

Calibrated analytical balance

-

Vials (e.g., 4 mL glass vials with screw caps)

-

Constant temperature shaker/incubator (set to 37 ± 1 °C)

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Aqueous buffers: pH 1.2, 4.5, 6.8 (and other relevant media)

-

Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Step 2.1: Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~5 mg of compound per 1 mL of solvent.

-

Step 2.2: Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 6.8 buffer) to the vial. Prepare a minimum of three replicates for each solvent condition.[14]

-

Step 2.3: Equilibration: Securely cap the vials and place them in a shaker incubating at a constant temperature (37 °C for biorelevance).[13][15] Agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

-

Step 2.4: Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be done via:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the suspension into a syringe and filter it through a chemically compatible, low-adsorption syringe filter (e.g., PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any binding sites on the filter.

-

-

Step 2.5: Analysis:

-

Prepare a calibration curve by making serial dilutions of a stock solution of the compound (prepared in an organic solvent like DMSO or acetonitrile) in the mobile phase.

-

Dilute the saturated supernatant with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and standards via a validated HPLC-UV method.[8][16] The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

-

Step 2.6: Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The final result is reported in mg/mL or µg/mL.

Conclusion and Future Directions

While this compound is a compound of high interest, a comprehensive public dataset on its solubility is lacking. This guide provides the theoretical context and a robust, actionable experimental framework for researchers to generate this critical data. The shake-flask method described herein represents the industry-standard approach, ensuring that the data generated is reliable, reproducible, and suitable for critical decision-making in drug discovery and development pipelines. Accurate solubility data will empower scientists to optimize reaction conditions, design more effective screening assays, and develop viable formulations, ultimately accelerating the translation of novel chemical entities from the laboratory to the clinic.

References

- 1. This compound [myskinrecipes.com]

- 2. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. benchchem.com [benchchem.com]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. jelsciences.com [jelsciences.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 11. This compound | C5HBrF3N | CID 45790725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

- 14. who.int [who.int]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3,5,6-trifluoropyridine

Introduction

2-Bromo-3,5,6-trifluoropyridine is a highly functionalized heterocyclic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and multiple fluorine substituents on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry for the development of targeted therapies such as kinase inhibitors.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug development and other advanced applications.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from analogous halogenated pyridines to provide a detailed, predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar complex molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of this compound and the numbering of its constituent atoms.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (or the use of polarization transfer techniques like DEPT) will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short. The wide chemical shift range of ¹⁹F NMR requires a large spectral width.[2][3]

-

2D NMR (Optional but Recommended): For unambiguous assignments, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY/NOESY (¹H-¹⁹F) to establish through-bond and through-space connectivities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the C4 position.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.5 - 8.5 | ddd (doublet of doublet of doublets) | J(H,F) | H4 |

Interpretation of the ¹H NMR Spectrum:

The single proton at the C4 position will be coupled to the three fluorine atoms. The magnitude of the coupling constants (J-values) will depend on the number of bonds separating the interacting nuclei.

-

³J(H4-F3): A three-bond coupling to the fluorine at C3 is expected.

-

³J(H4-F5): A three-bond coupling to the fluorine at C5 is also anticipated.

-

⁴J(H4-F6): A smaller four-bond coupling to the fluorine at C6 may also be observed.

The resulting signal will appear as a complex multiplet, likely a doublet of doublet of doublets, assuming all three couplings are resolved. The chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit five distinct signals, each corresponding to a carbon atom in the pyridine ring. Each signal will be split into a multiplet due to coupling with the fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~100 - 110 | d | ¹J(C-Br) | C2 |

| ~145 - 155 | ddd | ¹J(C-F), ²J(C-F), ³J(C-F) | C3 |

| ~115 - 125 | ddd | ²J(C-F), ²J(C-F), ³J(C-F) | C4 |

| ~140 - 150 | ddd | ¹J(C-F), ²J(C-F), ³J(C-F) | C5 |

| ~150 - 160 | ddd | ¹J(C-F), ²J(C-F), ²J(C-F) | C6 |

Interpretation of the ¹³C NMR Spectrum:

The interpretation of the ¹³C NMR spectrum of a fluorinated compound is highly informative due to the large C-F coupling constants.

-

¹J(C-F): Carbons directly bonded to fluorine (C3, C5, C6) will exhibit large one-bond coupling constants, typically in the range of 200-300 Hz. These large couplings are a definitive indicator of a direct C-F bond.

-

²J(C-F) and ³J(C-F): Smaller two- and three-bond couplings will also be observed, providing valuable information about the connectivity of the carbon skeleton.

-

Chemical Shifts: The chemical shifts of the carbon atoms will be significantly influenced by the electronegativity of the attached substituents. Carbons bonded to fluorine will be shifted downfield. The carbon bearing the bromine (C2) will also be influenced, though typically to a lesser extent than fluorine.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the non-equivalent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| -110 to -130 | m | J(F,F), J(F,H) | F3 |

| -140 to -160 | m | J(F,F), J(F,H) | F5 |

| -90 to -110 | m | J(F,F) | F6 |

Interpretation of the ¹⁹F NMR Spectrum:

¹⁹F NMR is particularly sensitive to the electronic environment, and the wide chemical shift range allows for excellent signal dispersion.[2][3]

-

Chemical Shifts: The chemical shifts of the fluorine atoms are highly dependent on their position on the pyridine ring and the nature of the adjacent substituents.

-

F-F Coupling: The fluorine atoms will couple with each other, giving rise to complex multiplets. The magnitude of the F-F coupling constants depends on the number of intervening bonds and the spatial relationship between the coupled nuclei.

-

F-H Coupling: The fluorine atoms at C3 and C5 will also couple to the proton at C4, further splitting their signals.

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. For more detailed fragmentation analysis, electron ionization (EI) can be used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.

Predicted Mass Spectral Data

| m/z (relative abundance) | Interpretation |

| [M]+• and [M+2]+• (approx. 1:1 ratio) | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom. |

| [M-Br]+ | Fragment ion corresponding to the loss of a bromine atom. |

| [M-F]+ | Fragment ion corresponding to the loss of a fluorine atom. |

Interpretation of the Mass Spectrum:

The most prominent feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This pattern is a definitive signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₅HBrF₃N).

Caption: Fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) with an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull (if solid).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretching |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1300 - 1000 | Strong | C-F stretching |

| < 800 | Medium-Strong | C-Br stretching and ring bending modes |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations. These bands are typically found in the region of 1300-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A weak C-H stretching band for the single aromatic proton is expected around 3100-3000 cm⁻¹. The C-Br stretching vibration will be found at lower wavenumbers, typically below 800 cm⁻¹.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary pieces of structural information. This guide has outlined the expected spectral features based on fundamental principles and data from analogous compounds. By following the described experimental protocols and interpretative strategies, researchers can confidently elucidate the structure and purity of this important synthetic building block, ensuring its quality and suitability for applications in drug discovery and materials science.

References

1H NMR Analysis of 2-Bromo-3,5,6-trifluoropyridine: From First Principles to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-3,5,6-trifluoropyridine, a key building block in pharmaceutical and agrochemical synthesis.[1] We will deconstruct the theoretical underpinnings that govern the spectrum of this unique molecule, focusing on the profound influence of its halogen substituents. This guide moves beyond simple data reporting to explain the causality behind the observed spectral characteristics, offering field-proven insights into experimental design, data acquisition, and interpretation. Detailed protocols, data tables, and explanatory diagrams are provided to serve as a self-validating system for researchers engaged in the characterization of complex fluorinated heterocycles.

Introduction: The Structural Significance of a Polysubstituted Pyridine

This compound is a valuable heterocyclic intermediate, prized for its reactive sites that allow for selective cross-coupling and nucleophilic substitution reactions.[1] Its utility in creating kinase inhibitors, targeted therapies, and next-generation agrochemicals makes its unambiguous structural verification paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the molecule's polysubstituted and heavily fluorinated nature presents a unique interpretive challenge that, when understood, provides a masterclass in NMR principles. This guide will illuminate the analysis of its sole proton, H-4, whose signal is a rich source of structural information.

Theoretical Framework: Decoding the Influences on the H-4 Proton

The ¹H NMR spectrum is governed by three primary factors: chemical shift, integration, and spin-spin coupling (multiplicity).[3][4] For this compound, the latter two are straightforward: the integration will correspond to a single proton, and its multiplicity will be determined by its neighbors. The core of the analysis lies in understanding the chemical shift and the complex coupling patterns introduced by the fluorine atoms.

Chemical Shift: The Impact of a Halogen-Rich Environment

The position of a proton's signal (its chemical shift, δ) is dictated by the local electronic environment. Electron-withdrawing groups "deshield" a nucleus, reducing the electron density around it and causing its signal to appear further downfield (at a higher ppm value).[3][5]

In this compound, the H-4 proton is flanked by a bromine atom and three fluorine atoms. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly deshields the entire pyridine ring.[6] This collective effect shifts the H-4 signal substantially downfield into the aromatic region, typical for protons on electron-deficient heterocyclic systems.

Spin-Spin Coupling: The Voice of Neighboring Nuclei

The most information-rich feature of the H-4 signal is its multiplicity, which arises from spin-spin coupling with the neighboring fluorine (¹⁹F) nuclei. ¹⁹F has a spin quantum number of I = ½ (the same as ¹H) and a high gyromagnetic ratio, resulting in strong, observable couplings.[6] These couplings occur through the bonding framework, and their magnitude (the coupling constant, J, measured in Hertz) depends on the number of bonds separating the coupled nuclei.

For the H-4 proton, we must consider three distinct H-F couplings:

-

Two Ortho Couplings (³JH4-F3 and ³JH4-F5): Coupling across three bonds. In aromatic systems, three-bond H-F couplings are typically in the range of 6-10 Hz.

-

One Meta Coupling (⁴JH4-F6): Coupling across four bonds. These "long-range" couplings are smaller, generally in the 1-4 Hz range for fluorinated pyridines.[7]

The resulting signal for H-4 will therefore not be a simple singlet, but a complex multiplet. It is predicted to be a triplet of triplets (tt) . The larger triplet arises from coupling to the two chemically equivalent meta fluorine atoms (F-3 and F-5), and each peak of that triplet is further split into a smaller triplet by the single para fluorine atom (F-6).

Experimental Protocol: A Self-Validating Workflow

Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible data.

Step 1: Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relative inertness and minimal overlapping signals. For compounds with poor solubility, DMSO-d₆ or Acetone-d₆ can be used, but be aware that solvent choice can slightly alter chemical shifts.[8]

-

Concentration: Prepare a solution of 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Step 2: NMR Spectrometer Setup and Acquisition

The following parameters are based on a standard 400 MHz spectrometer.

-

Instrument Tuning: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (resolution).[9]

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse proton acquisition sequence.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).

-

Number of Scans: Acquire 8 to 16 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1.5-2.0 seconds.[9]

-

Step 3: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm.

-

Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Visualization

The processed spectrum should reveal a single, complex signal in the aromatic region.

Analysis of the H-4 Signal

The signal for the H-4 proton is expected to appear as a well-resolved triplet of triplets. By measuring the distances between the split peaks, we can extract the coupling constants.

| Parameter | Predicted Value | Description |

| Chemical Shift (δ) | 7.5 - 8.5 ppm | The proton is significantly deshielded by the four adjacent electronegative halogen atoms, shifting it downfield. |

| Multiplicity | Triplet of Triplets (tt) | The signal is split first by the two equivalent meta fluorine atoms (F3, F5) and then by the para fluorine atom (F6). |

| ³JH-F (ortho) | ~7-9 Hz | The larger coupling constant, representing the three-bond coupling between H4 and the fluorines at positions 3 and 5. |

| ⁴JH-F (meta) | ~1-3 Hz | The smaller coupling constant, representing the four-bond coupling between H4 and the fluorine at position 6. |

Visualization of Molecular Structure and Coupling

Understanding the coupling pathways is key to interpretation. The following diagram illustrates the structure of this compound and the spin-spin couplings influencing the H-4 proton.

Caption: Molecular structure and key H-F spin-spin coupling pathways.

Logical Workflow for Analysis

The entire process, from sample to final structure confirmation, follows a logical sequence.

Caption: Standardized workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound, while featuring only a single proton signal, offers a wealth of structural information. A thorough understanding of the powerful deshielding effects of halogen substituents and the principles of H-F spin-spin coupling allows for its complete and unambiguous characterization. The predicted triplet of triplets pattern serves as a distinctive fingerprint for the H-4 proton, confirming its position and the integrity of the molecule. The methodologies and interpretive logic detailed in this guide provide a robust framework for the analysis of this compound and can be extrapolated to other complex, fluorinated molecules encountered in modern drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-3,5,6-trifluoropyridine

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-3,5,6-trifluoropyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis of chemical shifts, a detailed experimental protocol for spectral acquisition, and the interpretation of the resulting data. This molecule is a key building block in medicinal chemistry and agrochemical synthesis, making its unambiguous characterization essential.[1]

Introduction: The Structural Significance of this compound

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, where the bromine and fluorine substituents can be selectively manipulated in cross-coupling and nucleophilic substitution reactions.[1] This allows for the construction of complex, highly functionalized pyridine-based molecules, which are prominent scaffolds in kinase inhibitors and other targeted therapies.[1][2] Accurate structural elucidation via techniques like ¹³C NMR is paramount for quality control and for understanding the electronic environment of the pyridine ring, which ultimately influences its reactivity and biological activity.

Theoretical Principles: Understanding Substituent Effects on ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts in aromatic and heteroaromatic rings are profoundly influenced by the electronic properties of the substituents.[3][4] In this compound, the interplay of inductive and resonance effects of the bromine and fluorine atoms, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, dictates the chemical shift of each carbon atom.

-

Inductive Effects: Both fluorine and bromine are highly electronegative atoms. They withdraw electron density from the carbon atoms to which they are attached (the ipso-carbons) and, to a lesser extent, from adjacent carbons.[4][5] This deshielding effect generally causes a downfield shift (higher ppm value) for the directly attached and nearby carbons.[4]

-

Resonance Effects: Halogens can also donate a lone pair of electrons into the π-system of the pyridine ring. This resonance effect introduces electron density at the ortho and para positions relative to the substituent, which would cause an upfield (shielding) shift. However, for halogens, the inductive effect is generally stronger than the resonance effect.

-

Fluorine vs. Bromine: Fluorine is more electronegative than bromine, leading to a stronger inductive withdrawal. The ¹J(C-F) coupling is also a significant feature in the ¹³C NMR spectrum of fluorinated compounds, providing valuable structural information.[6]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields all the ring carbons compared to benzene.

Based on these principles, we can predict the relative chemical shifts for the carbons in this compound. The carbons directly bonded to fluorine (C-3, C-5, C-6) and bromine (C-2) are expected to be significantly downfield. The sole carbon attached to hydrogen (C-4) will be the most upfield of the ring carbons.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 125 - 135 | Doublet of Doublets (d,d) |

| C-3 | 150 - 160 | Doublet of Doublets (d,d) |

| C-4 | 110 - 120 | Doublet of Doublets of Doublets (ddd) |

| C-5 | 140 - 150 | Doublet of Doublets of Doublets (ddd) |

| C-6 | 155 - 165 | Doublet of Doublets (d,d) |

Note: The multiplicity predictions are based on expected one-bond and multi-bond carbon-fluorine couplings.

The following diagram illustrates the molecular structure and the assignment of carbon atoms.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 20-30 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its good solubilizing properties and well-characterized residual peak.[9][10]

- Transfer the solution to a clean, dry 5 mm NMR tube.

- If required for quantitative analysis, a known amount of an internal standard can be added.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity. This is crucial for good resolution and lineshape.

3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

- Transmitter Frequency Offset: Center the transmitter frequency in the middle of the expected spectral region.

- Acquisition Time (AQ): Typically around 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.

- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

- Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³C couplings.[11]

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.

- Perform baseline correction.

- Reference the spectrum by setting the solvent's residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

- Integrate the peaks if quantitative analysis is desired.

The following diagram illustrates the experimental workflow for acquiring the ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification and for understanding the electronic landscape of this important synthetic intermediate. While experimental data is not widely published, a combination of theoretical principles and data from analogous compounds allows for a reliable prediction of the chemical shifts. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality spectra. The unique substitution pattern of this molecule, with its multiple halogen atoms, makes its ¹³C NMR spectrum a rich source of information on substituent effects in heteroaromatic systems.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of 2-Bromo-3,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Significance of 2-Bromo-3,5,6-trifluoropyridine in Modern Chemistry

Fluorinated pyridines are a cornerstone of modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, with its unique substitution pattern, offers a versatile scaffold for the synthesis of complex, biologically active molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the pyridine ring.

Fundamentals of ¹⁹F NMR Spectroscopy for Fluoropyridines

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorine-containing compounds due to several key advantages:

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, providing strong NMR signals and high sensitivity, approaching that of ¹H NMR.[2][3]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[2] This wide dispersion minimizes the likelihood of signal overlap, even in complex molecules, allowing for clearer spectral interpretation.

-

Sensitivity to the Local Electronic Environment: The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for subtle changes in molecular structure and conformation.

Predicted ¹⁹F NMR Spectrum of this compound: An Educated Analysis

Based on the analysis of related fluoroaromatic compounds, we can predict the key features of the ¹⁹F NMR spectrum of this compound. The spectrum is expected to show three distinct signals, one for each of the fluorine atoms at the C3, C5, and C6 positions.

Predicted Chemical Shifts (δ)

The chemical shifts of the fluorine atoms on the pyridine ring are influenced by the electronic effects of the bromine atom and the nitrogen atom. In general, fluorine atoms on aromatic rings appear in a characteristic region of the ¹⁹F NMR spectrum. For fluoroaromatic compounds, this range is typically between -80 and -170 ppm relative to CFCl₃.

To approximate the chemical shifts for this compound, we can consider the data for a similar compound, 5-bromo-1,2,3-trifluorobenzene. While the pyridine nitrogen will alter the precise values, the relative positions of the signals provide a useful starting point.

| Fluorine Position | Predicted Chemical Shift Range (ppm) | Rationale |

| F3 | -130 to -150 | The fluorine at the C3 position is ortho to the bromine atom and the nitrogen atom. The electron-withdrawing nature of the adjacent nitrogen and bromine is expected to deshield this fluorine nucleus, shifting it downfield compared to the other fluorines. |

| F5 | -150 to -170 | The fluorine at the C5 position is meta to the bromine and para to the nitrogen. It is expected to be the most shielded of the three fluorine nuclei, appearing at the most upfield chemical shift. |

| F6 | -140 to -160 | The fluorine at the C6 position is ortho to the nitrogen and meta to the bromine. The strong electron-withdrawing effect of the adjacent nitrogen will lead to significant deshielding. The precise chemical shift will be a balance of the effects from the nitrogen and the more distant bromine. |

Predicted Spin-Spin Coupling (J-Coupling)